molecular formula C22H15ClF3N5O B11089559 6-chloro-N,N-diphenyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

6-chloro-N,N-diphenyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11089559
M. Wt: 457.8 g/mol
InChI Key: BCGGXNHHDBXCKW-UHFFFAOYSA-N
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Description

6-chloro-N,N-diphenyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C22H15ClF3N5O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This compound is characterized by the presence of a triazine ring substituted with chloro, diphenyl, and trifluoromethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-diphenyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine typically involves the sequential nucleophilic substitution of cyanuric chloride. The general synthetic route can be summarized as follows:

    Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is used as the starting material.

    First Substitution: The first substitution involves the reaction of cyanuric chloride with aniline to form 2,4-dichloro-6-phenyl-1,3,5-triazine.

    Second Substitution: The second substitution is carried out with another equivalent of aniline to yield 4-chloro-2,6-diphenyl-1,3,5-triazine.

    Final Substitution: The final substitution involves the reaction with 4-(trifluoromethoxy)aniline to produce the target compound.

The reaction conditions typically involve the use of a suitable solvent such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-diphenyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the triazine ring to dihydrotriazine derivatives.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

The major products formed from these reactions include substituted triazines, triazine oxides, and dihydrotriazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-N,N-diphenyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials such as polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 6-chloro-N,N-diphenyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.

    2,4-Dichloro-6-phenyl-1,3,5-triazine: An intermediate in the synthesis of the target compound.

    4-Chloro-2,6-diphenyl-1,3,5-triazine: Another intermediate with similar structural features.

Uniqueness

6-chloro-N,N-diphenyl-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and stability, making it a valuable candidate for various applications.

Properties

Molecular Formula

C22H15ClF3N5O

Molecular Weight

457.8 g/mol

IUPAC Name

6-chloro-2-N,2-N-diphenyl-4-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H15ClF3N5O/c23-19-28-20(27-15-11-13-18(14-12-15)32-22(24,25)26)30-21(29-19)31(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,27,28,29,30)

InChI Key

BCGGXNHHDBXCKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=NC(=N3)NC4=CC=C(C=C4)OC(F)(F)F)Cl

Origin of Product

United States

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